molecular formula C15H20F3N3O2 B1443775 tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 1542213-43-3

tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1443775
CAS No.: 1542213-43-3
M. Wt: 331.33 g/mol
InChI Key: NHGLIQOOTTXVOZ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a tert-butyl carbamate group and a pyridine ring bearing a trifluoromethyl (-CF₃) group at the 6-position. The tert-butyl group enhances steric protection and metabolic stability, while the electron-withdrawing -CF₃ group influences electronic properties and intermolecular interactions. It is commonly synthesized via coupling reactions between tert-butyl piperazine-1-carboxylate and functionalized pyridine derivatives, often employing palladium catalysts or coupling agents like T3P® .

Properties

IUPAC Name

tert-butyl 4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)12-6-4-5-11(19-12)15(16,17)18/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGLIQOOTTXVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Protection of Piperazine

  • Reagents: tert-Butyl chloroformate (Boc2O) and piperazine.

  • Conditions: The reaction is conducted in anhydrous dichloromethane at 0 °C to room temperature, often with a base such as triethylamine to scavenge HCl formed during the reaction.

  • Outcome: Formation of tert-butyl piperazine-1-carboxylate, which is stable and amenable to further coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Two main palladium-catalyzed methods are employed for coupling the Boc-protected piperazine with the trifluoromethyl-substituted pyridine:

Method Catalyst System Solvent Temperature & Time Yield (%) Notes
Buchwald-Hartwig Pd(OAc)₂ / BINAP ligand Toluene 110°C, 16 hours 92 High efficiency for C-N bond formation
Suzuki-Miyaura Pd(PPh₃)₄ Dioxane / Water 100°C, 3 hours 91 Requires boronic ester intermediate
  • Mechanism: These methods facilitate the formation of the C-N bond between the piperazine nitrogen and the pyridine ring bearing the trifluoromethyl substituent.

  • Purification: Products are purified by silica gel chromatography using gradients of ethyl acetate in hexane (0–40%).

Catalytic Hydrogenation for Nitro Group Reduction

  • Starting Material: tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

  • Catalyst: Palladium on carbon (Pd/C).

  • Solvent: Ethanol.

  • Conditions: Stirring under a hydrogen atmosphere (H₂ balloon) for approximately 3 hours.

  • Outcome: Conversion of the nitro group to an amino group, yielding tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which can be further used in synthesis or modification.

Representative Synthetic Route Summary

Step Reaction Type Starting Material(s) Reagents/Catalysts Conditions Product
1 N-Protection Piperazine tert-Butyl chloroformate, NEt₃ CH₂Cl₂, 0 °C to RT, 18 h tert-Butyl piperazine-1-carboxylate
2 Cross-Coupling tert-Butyl piperazine-1-carboxylate + halopyridine Pd catalyst (Pd(OAc)₂/BINAP or Pd(PPh₃)₄) Toluene or dioxane/H₂O, 100–110 °C, 3–16 h This compound
3 Catalytic Hydrogenation Nitro-substituted intermediate Pd/C, H₂ balloon Ethanol, 3 h Amino-substituted product (if applicable)

Research Findings and Optimization Notes

  • Yield Optimization: The Buchwald-Hartwig amination method consistently achieves high yields (~92%) and is preferred for industrial scalability due to its robustness.

  • Reaction Atmosphere: Oxygen atmosphere is sometimes employed in related synthetic steps to facilitate oxidation or photocatalytic processes, but inert atmosphere (N₂) is standard for palladium-catalyzed couplings to avoid catalyst deactivation.

  • Catalyst Loading and Ligands: Ligand choice (e.g., BINAP) and catalyst loading critically affect reaction efficiency and selectivity.

  • Purification Techniques: Silica gel chromatography remains the standard purification method, with solvent gradients tailored to the polarity of intermediates and final products.

Summary Table of Key Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents & Catalysts Typical Conditions Yield Range (%) Reference Notes
N-Protection Boc Protection tert-Butyl chloroformate, NEt₃ CH₂Cl₂, 0 °C to RT, 18 h >90 Standard for protecting piperazine nitrogen
Cross-Coupling Buchwald-Hartwig Amination Pd(OAc)₂, BINAP, NaOt-Bu Toluene, 110 °C, 16 h ~92 High yield, favored for C-N bond formation
Cross-Coupling Suzuki-Miyaura Coupling Pd(PPh₃)₄, Boronic ester Dioxane/H₂O, 100 °C, 3 h 45–91 Alternative method, requires boronic ester
Nitro Reduction Catalytic Hydrogenation Pd/C, H₂ balloon Ethanol, 3 h High Converts nitro to amino group for further use

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethylpyridine Derivatives

  • tert-Butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A10)
    • Trifluoromethyl group at pyridine 4-position.
    • Yield: 69%; Purity: 92.4% (UPLC) .
  • tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A11)
    • Trifluoromethyl group at pyridine 5-position.
    • Yield: 63%; Purity: 84.7% (UPLC) .
  • Key Differences :
    • Positional isomerism affects synthetic efficiency and purity, likely due to steric and electronic effects during coupling.
    • The 6-CF₃ isomer (target compound) may exhibit distinct spatial orientation, influencing solubility and binding interactions in biological systems.

Halogen-Substituted Pyridine Derivatives

  • tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate Substituted with Cl and NO₂ groups. Purity: 95% .
  • tert-Butyl 4-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (CAS: 1201675-03-7)
    • Combines Cl and CF₃ groups.
    • Higher lipophilicity due to additional halogen .
  • Key Differences: Electron-withdrawing substituents (Cl, NO₂) reduce piperazine basicity and alter reactivity. Increased toxicity risk compared to non-halogenated analogs .

Functionalized Pyridine Derivatives

  • tert-Butyl 4-((3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate
    • Biphenylmethyl substituent introduces aromatic bulk.
    • Yield: 98% (colorless oil) .
  • tert-Butyl 4-[4-(methylaminomethyl)pyridin-2-yl]piperazine-1-carboxylate Methylaminomethyl group enhances solubility via amine functionality. Molecular Weight: 306.41 g/mol .
  • Key Differences :
    • Bulky substituents (e.g., biphenyl) may hinder molecular packing, affecting crystallinity.
    • Polar groups (e.g., -NHCH₃) improve aqueous solubility but may reduce membrane permeability .

Piperazine-Thiourea Hybrids

  • NCT-502 (N-(4,6-dimethylpyridin-2-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide)
    • Thiourea replaces carbamate; pyridine substituents vary.
    • Yield: 26% .
  • NCT-503 (N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide)
    • Benzyl group instead of pyridine.
    • Yield: 7.05 mmol (crude) .
  • Carbamate analogs (target compound) offer better synthetic scalability and stability .

Physicochemical Data

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Purity (%)
Target Compound 332.15 ~2.5 <0.1 (DMSO) >95
A10 (4-CF₃ isomer) 332.15 ~2.7 <0.1 (DMSO) 92.4
A11 (5-CF₃ isomer) 332.15 ~2.6 <0.1 (DMSO) 84.7
CAS 1201675-03-7 (Cl/CF₃) 363.74 ~3.1 <0.05 (DMSO) >95
  • Trends :
    • Halogenation increases LogP, reducing aqueous solubility.
    • Positional isomerism minimally affects LogP but impacts purity and yield.

Biological Activity

Chemical Identity and Structure

tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is a compound characterized by the presence of a piperazine ring substituted with a trifluoromethyl pyridine moiety. Its molecular formula is C15H19F3N2O2C_{15}H_{19}F_3N_2O_2 with a molecular weight of approximately 365.78 g/mol. This compound is noted for its potential biological activities, particularly in medicinal chemistry.

Biological Activity

Mechanism of Action

The biological activity of this compound has been explored in various studies, indicating its potential as an anti-cancer agent and its interaction with specific biological targets. The compound has shown significant inhibitory effects on certain cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC).

Key Findings from Research Studies

  • Inhibition of Cancer Cell Proliferation :
    • Studies have demonstrated that this compound exhibits strong inhibitory effects on the proliferation of MDA-MB-231 TNBC cells with an IC50 value of approximately 0.126 µM, indicating potent anti-cancer properties .
    • It was observed to inhibit lung metastasis in animal models more effectively than known compounds such as TAE226, showcasing its potential therapeutic efficacy against metastatic cancer .
  • Selectivity and Toxicity :
    • The compound displayed a nearly 20-fold selectivity for cancerous cells over non-cancerous cells (MCF10A), suggesting a favorable therapeutic index .
    • Off-target activities were noted, particularly against matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis and invasion .
  • Pharmacodynamics :
    • In vivo studies involving BALB/c nude mice injected with MDA-MB-231 cells showed that treatment with the compound significantly reduced the formation of metastatic nodules over a 30-day period .

Data Tables

Parameter Value
Molecular FormulaC15H19F3N2O2
Molecular Weight365.78 g/mol
IC50 (MDA-MB-231)0.126 µM
Selectivity (Cancer/Non-Cancer)~20-fold
Animal Model UsedBALB/c nude mice

Case Studies

  • Case Study: Triple-Negative Breast Cancer
    • A study evaluated the effects of this compound on TNBC cell lines, where it was found to significantly inhibit cell growth and induce apoptosis through caspase activation and p53 expression modulation .
  • Case Study: Metastatic Activity Inhibition
    • In a preclinical model, the compound was tested for its ability to prevent lung metastasis in TNBC. Results indicated that it outperformed standard treatments, leading to reduced metastatic nodule formation .

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multi-step protocols, including nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling using tert-butyl piperazine-1-carboxylate derivatives and halogenated pyridine precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in toluene/ethanol with microwave irradiation (100°C, 3 hours) yields ~91% . Optimization involves controlling solvent polarity, temperature, and catalyst loading. Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) ensures high purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and ester integrity, as seen in δ ~1.46 ppm (t-Bu) and ~8.3–8.8 ppm (pyridine protons) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 372.2 [M+H]⁺) . High-performance liquid chromatography (HPLC) monitors purity (>95%), while X-ray crystallography (using SHELX software) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How do steric and electronic factors influence the efficiency of Suzuki-Miyaura couplings in synthesizing this compound?

The trifluoromethyl group on pyridine introduces steric hindrance and electron-withdrawing effects, slowing oxidative addition of Pd(0) to the C–Br bond. Using bulky ligands (e.g., SPhos) and elevated temperatures (100°C) improves catalytic turnover. Microwave irradiation reduces reaction times (3 hours vs. 12–24 hours conventional) by enhancing energy transfer . Contradictory yields (e.g., 79% vs. 60% in acidic vs. neutral conditions) highlight pH-dependent side reactions, necessitating pH control .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

The flexible piperazine ring and t-Bu group create disorder in crystal lattices. SHELXL refines anisotropic displacement parameters and applies restraints to bond lengths/angles, reducing R₁ values to <0.05 . Twinning or low-resolution data (common with organofluorines) requires TWIN/BASF commands in SHELXE for accurate phase determination .

Q. Can computational models predict the compound’s binding affinity to biological targets like phosphoglycerate dehydrogenase (PHGDH)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions between the piperazine-pyridine core and PHGDH’s active site. The trifluoromethyl group enhances hydrophobic interactions, while the t-Bu ester improves solubility for in vitro assays (IC₅₀ ~10 µM) . DFT calculations (B3LYP/6-31G*) optimize ligand geometry for SAR studies .

Q. How can conflicting NMR data from different synthetic batches be resolved?

Batch-dependent impurities (e.g., unreacted boronate esters) may obscure NMR signals. Using deuterated solvents (CDCl₃) and heteronuclear 2D NMR (HSQC, HMBC) assigns overlapping peaks. For example, coupling ¹H-¹⁵N HMBC confirms piperazine NH environments . Contradictions in integration ratios (e.g., t-Bu vs. pyridine protons) are mitigated by standardized quenching/purification protocols .

Q. What mechanistic insights explain its role as an enzyme inhibitor in medicinal chemistry?

The compound acts as a competitive inhibitor by mimicking transition states. For PHGDH, the piperazine nitrogen hydrogen-bonds to Asp-264, while the pyridine ring π-stacks with Phe-235. Fluorine’s electronegativity enhances binding entropy (ΔG = -9.2 kcal/mol via isothermal titration calorimetry) . Kinetic assays (e.g., NADH-coupled) validate non-covalent inhibition (Kᵢ = 0.8 µM) .

Q. How do solubility and logP values impact its bioactivity in cellular assays?

The t-Bu ester increases logP (~2.8), enhancing membrane permeability (Caco-2 assay Papp = 12 × 10⁻⁶ cm/s). However, poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions. Co-solvents (e.g., PEG-400) or nanoformulations improve bioavailability in in vivo models .

Q. What are the kinetic and thermodynamic drivers of its hydrolysis under physiological conditions?

The t-Bu ester hydrolyzes via base-catalyzed mechanisms (pseudo-first-order kinetics, k = 0.12 h⁻¹ at pH 7.4). Arrhenius plots (20–37°C) show activation energy (Eₐ) of 45 kJ/mol, with entropy-driven degradation (ΔS = +120 J/mol·K). Stabilization strategies include prodrug modifications (e.g., phosphonate esters) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

SAR studies reveal that replacing the pyridine’s 6-CF₃ with -CN or -SO₂CF₃ boosts enzymatic inhibition (IC₅₀ reduction from 10 µM to 2 µM). Piperazine N-alkylation (e.g., -CH₂CO₂Me) improves metabolic stability (t₁/₂ > 6 hours in hepatocytes) . QSAR models (CoMFA, r² = 0.89) prioritize analogs with balanced lipophilicity and H-bond donors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
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tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

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